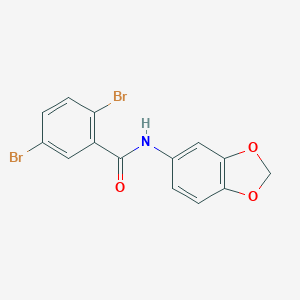
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide exerts its biological activities through various mechanisms of action. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been found to inhibit the activity of monoamine oxidase A by binding to the active site of the enzyme. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in various neurological processes. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been found to have various biochemical and physiological effects. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been shown to inhibit the activity of monoamine oxidase A, leading to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has several advantages for lab experiments. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide is relatively easy to synthesize and is commercially available. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been found to have diverse biological activities, making it a promising candidate for various scientific research applications. However, N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide also has some limitations for lab experiments. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the scientific research of N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has shown promising results as a fluorescent probe for imaging applications, and further research could lead to the development of more efficient and specific probes. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has also shown potential as a therapeutic agent for various neurological disorders and cancer, and further research could lead to the development of more effective treatments. In addition, N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide could be further optimized for use in lab experiments by improving its solubility and reducing its toxicity.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide involves the reaction between 2,5-dibromobenzoyl chloride and 1,3-benzodioxole-5-amine in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide. The synthesis method of N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been optimized to achieve high yield and purity.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been found to possess a wide range of biological activities, making it a promising candidate for various scientific research applications. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has also been investigated for its potential use as a fluorescent probe for imaging applications. In addition, N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been found to be a potent inhibitor of the enzyme monoamine oxidase A, which is implicated in various neurological disorders.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide |
|---|---|
Fórmula molecular |
C14H9Br2NO3 |
Peso molecular |
399.03 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide |
InChI |
InChI=1S/C14H9Br2NO3/c15-8-1-3-11(16)10(5-8)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7H2,(H,17,18) |
Clave InChI |
VJYCHZPVKJWAAG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Br |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















